tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate
Description
tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a nitrophenyl group attached to a propanoate backbone
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)21-13(18)15(4,5)12(16)10-6-8-11(9-7-10)17(19)20/h6-9,12H,16H2,1-5H3 |
InChI Key |
HERDMCXUNNBOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate typically involves the esterification of 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-2,2-dimethylpropanoate: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
tert-Butyl 3-amino-3-(4-nitrophenyl)propanoate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 3-amino-2,2-dimethyl-3-(4-nitrophenyl)propanoate (CAS No. 2060028-05-7) is an organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and a 4-nitrophenyl substituent on a propanoate backbone. Its molecular formula is , with a molecular weight of approximately 294.35 g/mol. The presence of the nitrophenyl group is particularly noteworthy as it may enhance the compound's reactivity and biological interactions.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of tert-butyl 3-amino-2,2-dimethylpropylcarbamate with suitable reagents under controlled conditions. This method allows for the selective introduction of the 4-nitrophenyl group onto the propanoate framework, ensuring high yields and purity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions, potentially interacting with various biological targets.
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
- Cytotoxicity : Some studies have reported that derivatives of similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential for anticancer activity.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant growth inhibition in various cancer cell lines, including A-431 and Jurkat cells. For example, a related compound showed an IC50 value lower than that of doxorubicin in these models .
- Pharmacological Profiles : Research has highlighted that compounds containing nitrophenyl groups often display enhanced pharmacological profiles due to their ability to modulate receptor activity or enzyme function .
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 294.35 g/mol | Varies (e.g., other nitrophenyl derivatives) |
| Anticancer Activity (IC50) | < Doxorubicin (specific values not established) | Varies by compound |
| Mechanism of Action | Nucleophilic substitution, enzyme interaction | Similar mechanisms observed |
| Synthesis Method | Reaction with tert-butyl 3-amino-2,2-dimethylpropylcarbamate | Various methods depending on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
